![molecular formula C16H17N5O5 B566153 2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate CAS No. 1798026-96-6](/img/no-structure.png)
2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate” is a derivative of the NIACINAMIDE that is structurally combined with an organic nitrate . It is a potassium-channel opener that causes vasodilatation of arterioles and large coronary arteries . Its nitrate-like properties produce venous vasodilation through stimulation of guanylate cyclase .
Molecular Structure Analysis
The molecular formula of this compound is C16H17N5O5. Its molecular weight is 359.34.Scientific Research Applications
Environmental Impact of Nitrates
Nitrate as an Environmental Endocrine Disruptor : Nitrate is widely used in agriculture and has become a pervasive environmental pollutant. It is hypothesized to interfere with thyroid and steroid hormone homeostasis, affecting developmental and reproductive outcomes. The review by Poulsen et al. (2018) discusses nitrate's endocrine-disrupting properties and calls for further investigations into its specific effects and mechanisms of action (Poulsen et al., 2018).
Heterocyclic N-oxide in Synthesis and Medicinal Applications
Heterocyclic N-oxide Molecules : The review by Li et al. (2019) highlights the diversity and potential of heterocyclic N-oxide molecules, including pyridine derivatives, in organic synthesis, catalysis, and drug applications. These molecules have shown importance in forming metal complexes, designing catalysts, and in medicinal applications such as anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Nitric Oxide Formation and Health Benefits
Nitric Oxide Formation from Nitrates : The metabolism of dietary nitrates in the oral cavity, leading to the formation of nitric oxide, plays a significant role in cardiovascular health. Romanenko et al. (2019) discussed the process by which dietary nitrates are reduced to nitrites by oral bacteria, which then contribute to nitric oxide synthesis in the stomach. This "enterosalivary nitrate-nitrite-nitric oxide pathway" has cardioprotective effects and underscores the importance of dietary nitrate-rich products (Romanenko et al., 2019).
Nitrate in Water Treatment
Managed Nitrate Addition to Enhance Water Quality : Beutel et al. (2016) reviewed cases where the addition of nitrate to water bodies improved water quality by suppressing internal phosphorus loading, enhancing organic matter oxidation, and reducing methylmercury accumulation. This approach suggests that under controlled conditions, nitrate can play a beneficial role in environmental management and water treatment (Beutel et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the potassium channels in the heart and blood vessels . It acts as a potassium-channel opener, causing vasodilation of arterioles and large coronary arteries .
Mode of Action
The compound interacts with its targets by opening the potassium channels. This action leads to the relaxation of the smooth muscle cells in the walls of the blood vessels, resulting in vasodilation . Its nitrate-like properties produce venous vasodilation through stimulation of guanylate cyclase .
Biochemical Pathways
The compound affects the nitric oxide-cyclic GMP pathway. It stimulates guanylate cyclase to increase the formation of cyclic GMP (cGMP) . cGMP activates protein kinase G (PKG), which phosphorylates and inhibits GTPase RhoA and decreases Rho-kinase activity . Reduced Rho-kinase activity permits an increase in myosin phosphatase activity, decreasing the calcium sensitivity of the smooth muscle .
Pharmacokinetics
The compound has a bioavailability of 75 to 80% . It is metabolized in the liver and has an elimination half-life of 1 hour . About 21% of the compound is excreted through the kidneys .
Result of Action
The result of the compound’s action is the dilation of the blood vessels, which reduces the workload on the heart and helps to relieve symptoms of angina . By reducing the calcium sensitivity of the smooth muscle, it prevents hypercontraction and promotes relaxation .
Biochemical Analysis
Biochemical Properties
2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate plays a significant role in biochemical reactions, particularly in the modulation of vascular tone. It acts as a potassium-channel opener, which leads to the vasodilation of arterioles and large coronary arteries . This compound interacts with various enzymes and proteins, including guanylate cyclase, which is stimulated to produce cyclic GMP. The nitrate-like properties of this compound result in venous vasodilation through this mechanism .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving cyclic GMP. This modulation can lead to changes in gene expression and cellular metabolism. In endothelial cells, for example, the compound promotes relaxation and reduces oxidative stress . Additionally, it has been observed to affect smooth muscle cells by inhibiting calcium influx, thereby reducing muscle contraction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates potassium channels, leading to hyperpolarization of the cell membrane and subsequent vasodilation . The compound also stimulates guanylate cyclase, increasing cyclic GMP levels, which in turn activates protein kinase G. This activation results in the phosphorylation of various target proteins, leading to smooth muscle relaxation and vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained vasodilation and reduced oxidative stress in endothelial cells . Its effects may diminish over time due to potential degradation or cellular adaptation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound effectively induces vasodilation without significant adverse effects . At higher doses, it can cause hypotension and other toxic effects, such as headaches and dizziness . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired vasodilatory effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with enzymes such as cytochrome P450, influencing metabolic flux and altering metabolite levels . The compound’s metabolism also involves conjugation reactions, leading to the formation of water-soluble metabolites that are excreted via the kidneys .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is rapidly absorbed and distributed to various tissues, including the heart and blood vessels . It can accumulate in endothelial cells, where it exerts its vasodilatory effects . The distribution is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Subcellular localization of this compound is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with potassium channels and guanylate cyclase . It may also be found in the mitochondria, where it can influence cellular respiration and oxidative stress . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethyl Nitrate' involves the reaction of two moles of 3-pyridinecarboxaldehyde with one mole of ethylenediamine followed by nitration with nitric acid.", "Starting Materials": [ "3-pyridinecarboxaldehyde", "ethylenediamine", "nitric acid" ], "Reaction": [ "Step 1: Combine two moles of 3-pyridinecarboxaldehyde with one mole of ethylenediamine in a suitable solvent such as ethanol or methanol.", "Step 2: Heat the mixture under reflux for several hours until the reaction is complete.", "Step 3: Cool the reaction mixture and filter the solid product.", "Step 4: Dissolve the solid product in a suitable solvent such as dichloromethane or chloroform.", "Step 5: Add concentrated nitric acid dropwise to the solution while stirring vigorously.", "Step 6: Allow the reaction to proceed at room temperature for several hours.", "Step 7: Cool the reaction mixture and filter the solid product.", "Step 8: Wash the solid product with water and dry in vacuo." ] } | |
| 1798026-96-6 | |
Molecular Formula |
C16H17N5O5 |
Molecular Weight |
359.342 |
IUPAC Name |
2-[pyridine-3-carbonyl-[2-(pyridine-3-carbonylamino)ethyl]amino]ethyl nitrate |
InChI |
InChI=1S/C16H17N5O5/c22-15(13-3-1-5-17-11-13)19-7-8-20(9-10-26-21(24)25)16(23)14-4-2-6-18-12-14/h1-6,11-12H,7-10H2,(H,19,22) |
InChI Key |
ZMZPVNYRPCNJGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NCCN(CCO[N+](=O)[O-])C(=O)C2=CN=CC=C2 |
synonyms |
Nicorandil Impurity |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-5-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)carbamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B566071.png)
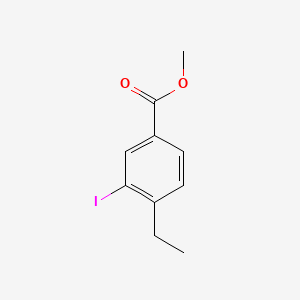
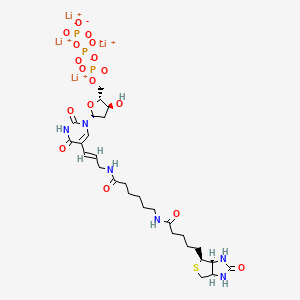
![4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one](/img/structure/B566077.png)
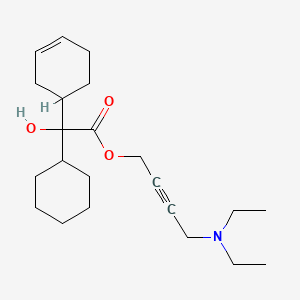
![(4S,5R,6R)-5-Acetylamino-4-azido-6-[(S)-methoxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-5,6-dihydro-4H-pyran-2-carboxylic acid methyl ester](/img/structure/B566083.png)
![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)
![(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566085.png)

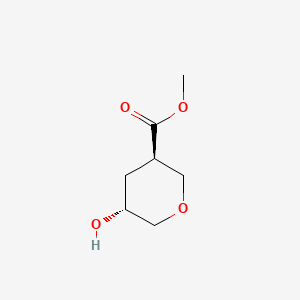
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B566088.png)
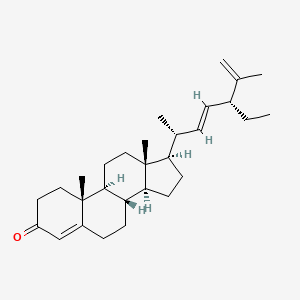
![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)
